molecular formula C13H11ClF2N2O B7356629 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one

6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one

Katalognummer B7356629
Molekulargewicht: 284.69 g/mol
InChI-Schlüssel: NMHWOPQQRWBCQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been extensively studied for its potential application in scientific research.

Wirkmechanismus

The mechanism of action of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. It has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one in lab experiments is its inhibitory activity against certain enzymes and receptors, which makes it a useful tool for studying various cellular processes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one. One area of future research is the development of more potent and selective inhibitors of protein kinase CK2 and EGFR. Another area of future research is the investigation of the potential application of this compound in other disease areas such as neurodegenerative diseases and inflammatory disorders. Additionally, the safety and efficacy of this compound in vivo need to be further investigated to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising candidate for scientific research due to its inhibitory activity against certain enzymes and receptors. Its potential application in cancer treatment and other disease areas make it a valuable tool for drug discovery. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective inhibitors.

Synthesemethoden

The synthesis method of 6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one involves the reaction of 6-chloro-2-nitroaniline and 3,3-difluorocyclopentanone in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is carried out in a solvent such as ethanol or ethyl acetate at an elevated temperature with stirring. The resulting product is then purified by recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one has been studied for its potential application in various scientific research areas. It has been found to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It has also been studied for its potential application in cancer treatment, as it has been found to induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name

6-chloro-2-(3,3-difluorocyclopentyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF2N2O/c14-8-1-2-10-9(5-8)12(19)18-11(17-10)7-3-4-13(15,16)6-7/h1-2,5,7H,3-4,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHWOPQQRWBCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.